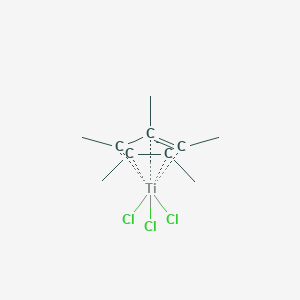

Trichloro(pentamethylcyclopentadienyl)titanium(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis Trichloro(pentamethylcyclopentadienyl)titanium(IV) complexes have been synthesized through various methods. For example, complexes with N2S2 and S2O2 donor ligands derived from o-aminobenzenethiol have been synthesized and exhibit octahedral geometries by planar coordination, influenced by the coordination behavior of the central titanium atom (Pathak, Mittal, & Shukla, 1995).

Molecular Structure Analysis The crystal and molecular structure of related titanium complexes, such as bis(pentamethylcyclopentadienyl)dichlorotitanium(IV), has been determined by single-crystal X-ray diffraction techniques, revealing a distorted tetrahedral configuration around the titanium atom (McKenzie, Sanner, & Bercaw, 1975).

Chemical Reactions and Properties Trichloro(pentamethylcyclopentadienyl)titanium(IV) complexes have shown activity in styrene polymerization, indicating their usefulness in catalytic systems. The synthesis of fully substituted complexes demonstrates their reactivity and potential in polymerization processes (Zemánek et al., 2001).

Physical Properties Analysis The preparation and characterization of derivatives like titanium pentamethylcyclopentadienyl trialkyls have been explored. Their easy synthesis through conventional alkylation of the trichloro analogue and subsequent structural analysis provide insights into their physical properties and interaction mechanisms (Mena et al., 1986).

Chemical Properties Analysis Studies have focused on understanding the chemical behavior and catalytic properties of pentamethylcyclopentadienyl titanium complexes in various reactions, such as the polymerization of ethylene and cyclic olefins, showcasing their diverse reactivity and potential applications in industrial processes (van der Ende et al., 2017).

Applications De Recherche Scientifique

Catalysis and Polymerization Trichloro(pentamethylcyclopentadienyl)titanium(IV) and its derivatives are widely used as catalysts in various polymerization processes. For example, they facilitate the hydrogenation of polystyrene-b-polybutadiene-b-polystyrene, demonstrating how the chemical structure of metallocene complexes influences catalytic activity (Chiang & Tsai, 2017). Additionally, these complexes are active in the polymerization of ethylene and cyclic olefins, where they enable the production of high-density polyethylene and copolymerize ethylene with norborn-2-ene and cyclopentene (van der Ende et al., 2017).

Synthesis of Complex Structures The synthesis of new polynuclear titanium(IV) complexes demonstrates the potential for creating intricate molecular structures using trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives. Such complexes have applications in materials science and catalysis (Chen et al., 2005).

Material Science and Nanotechnology In material science, titanium(IV) complexes, including those with trichloro(pentamethylcyclopentadienyl)titanium(IV), are explored for their unique properties and potential applications in creating advanced materials. For instance, titanium dioxide nanoparticles, while not directly derived from trichloro(pentamethylcyclopentadienyl)titanium(IV), illustrate the broader interest in titanium-based materials for medical applications, such as in photodynamic therapy (Ziental et al., 2020).

Advanced Catalytic Applications Research into half-titanocenes containing ligands like 1,3-imidazolidin-2-iminato shows these complexes' high catalytic activities in ethylene polymerization and copolymerization processes, revealing the versatility of titanium(IV) compounds in catalysis (Nomura et al., 2015).

Environmental and Antibacterial Applications Trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives are also investigated for environmental and antibacterial applications. For example, titanium complexes have been studied for their antibacterial properties, indicating potential uses beyond catalysis and polymerization (Pandey et al., 2003).

Safety And Hazards

Orientations Futures

The reaction of pentamethylcyclopentadienyl titanium trichloride (Cp*TiCl3) with lithium N, N -bis {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}amide resulted in the formation of chlorido [η 3 - N- {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}- N- (6-C 6 H 4)pyrid-2-yl)amido]pentamethylcyclopentadienyltitanium (Ti-1). This novel pentamethylcyclopentadienyl titanium (IV) amido alkyl complex has shown propensity to homo- and copolymerize ethylene with cyclic olefins such as cyclopentene or norborn-2-ene .

Propriétés

Numéro CAS |

12129-06-5 |

|---|---|

Nom du produit |

Trichloro(pentamethylcyclopentadienyl)titanium(IV) |

Formule moléculaire |

C10H15Cl3Ti- |

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium |

InChI |

InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+3/p-3 |

Clé InChI |

IPRROFRGPQGDOX-UHFFFAOYSA-K |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

SMILES canonique |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.